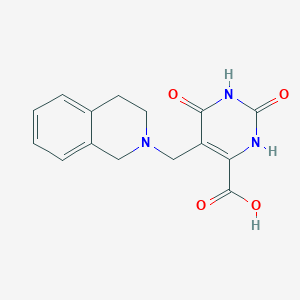

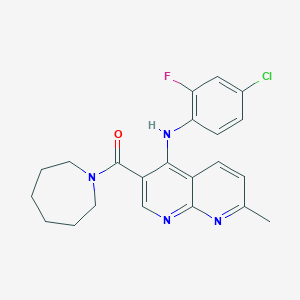

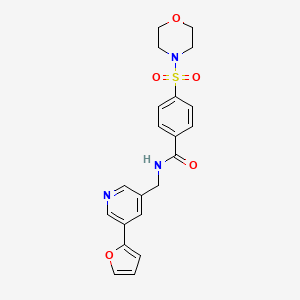

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CP-4F or CP-4F-B, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities. CP-4F has been synthesized using a straightforward method, and its unique chemical structure has made it an attractive candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Material Science

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1,2,3-triazole family, plays a pivotal role in the field of organic synthesis. The stability of 1,2,3-triazoles to acidic and basic hydrolysis and their significant dipole moment make them valuable for creating hydrogen bonds and dipole-dipole interactions with biological targets, crucial in drug discovery and pharmaceutical chemistry. These compounds are also instrumental in bioconjugation, material science, and the synthesis of liquid crystals and solid-phase organic compounds. The click chemistry approach, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is central to synthesizing these triazoles, offering a pathway from simple to complex molecules with high selectivity and yield (Kaushik et al., 2019).

Role in Therapeutics and Pharmacology

1,2,3-triazole derivatives, including structures similar to N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are prominent in therapeutics due to their broad spectrum of biological activities. These compounds have been the center of interest for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The quest for new, more efficient, and eco-friendly preparations of these triazoles is ongoing, given their significant role in addressing emerging health threats, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Advancements in Eco-friendly Synthesis

In the realm of eco-friendly synthesis, advancements have been made in developing methodologies for the synthesis of 1,2,3-triazoles. These approaches emphasize new and easily recoverable catalysts, offering advantages like shorter reaction times, easier work-up, and higher yields. Such eco-friendly procedures align with the current focus on sustainable and green chemistry, underlining the significance of 1,2,3-triazoles in the pharmaceutical industry and beyond (de Souza et al., 2019).

Corrosion Inhibition in Metals

The 1,2,3-triazole derivatives, like N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have also shown promising results as corrosion inhibitors for metals and their alloys. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have demonstrated effectiveness in various acidic media, offering a non-toxic and environmentally friendly solution to metal corrosion, which has implications in industrial and other practical applications (Hrimla et al., 2021).

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-12-7-5-11(6-8-12)9-20-10-14(18-19-20)15(21)17-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINUQNFGFBHHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)